molecular formula C7H13FN2 B13217500 7-Fluoro-octahydropyrrolo[1,2-a]piperazine

7-Fluoro-octahydropyrrolo[1,2-a]piperazine

Cat. No.: B13217500
M. Wt: 144.19 g/mol
InChI Key: GEJVEGQYNKOYPG-UHFFFAOYSA-N
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Description

7-Fluoro-octahydropyrrolo[1,2-a]piperazine is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a piperazine ring and a fluorine atom at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-octahydropyrrolo[1,2-a]piperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a fluorinated amine with a suitable cyclic ketone, followed by cyclization and reduction steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-octahydropyrrolo[1,2-a]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of fully reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

7-Fluoro-octahydropyrrolo[1,2-a]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs targeting the central nervous system.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

    Industry: The compound is used in the development of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 7-Fluoro-octahydropyrrolo[1,2-a]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-octahydropyrrolo[1,2-a]pyrazine
  • 7-Fluoro-octahydropyrrolo[1,2-a]pyridine
  • 7-Fluoro-octahydropyrrolo[1,2-a]pyrrolidine

Uniqueness

7-Fluoro-octahydropyrrolo[1,2-a]piperazine is unique due to its specific ring structure and the presence of a fluorine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and selectivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H13FN2

Molecular Weight

144.19 g/mol

IUPAC Name

7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C7H13FN2/c8-6-3-7-4-9-1-2-10(7)5-6/h6-7,9H,1-5H2

InChI Key

GEJVEGQYNKOYPG-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(CC2CN1)F

Origin of Product

United States

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